molecular formula C10H10N2O B2884564 2-(1H-indol-1-yl)acetamide CAS No. 39597-63-2

2-(1H-indol-1-yl)acetamide

Cat. No.: B2884564
CAS No.: 39597-63-2
M. Wt: 174.20 g/mol
InChI Key: IUUZMSMGSOUFTO-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(1H-indol-1-yl)acetamide, like other indole derivatives, has been found to possess various biological activities . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death . The specific interactions of this compound with these or other biomolecules have not been fully elucidated.

Cellular Effects

For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses such as influenza A and Coxsackie B4 . Other indole derivatives have been found to have anticancer activity, inhibiting the growth of cancer cells .

Molecular Mechanism

Some indole derivatives have been found to inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death . These compounds bind to the active pocket of these proteins through Van der Waals forces and hydrogen bonds .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have diverse biological activities and have the potential to be explored for new therapeutic possibilities .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been well-studied. It is known that indole derivatives can have diverse biological activities and have the potential to be explored for new therapeutic possibilities .

Metabolic Pathways

It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Transport and Distribution

It is known that indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can exert a variety of local and heterotopic biological effects by circulating in the plasma .

Subcellular Localization

It is known that indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can exert a variety of local and heterotopic biological effects by circulating in the plasma .

Biological Activity

2-(1H-indol-1-yl)acetamide, also known as indole-2-acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety linked to an acetamide group. This configuration is crucial as both the indole and acetamide functionalities contribute to its biological activity. The indole structure is known for its role in neurotransmitter systems and various signaling pathways, while the acetamide group enhances solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of tubulin polymerization. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potent antiproliferative effects .

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7~25Induction of apoptosis
N-(6-amino-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamideMDA-MB-231~30Tubulin destabilization

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Inhibitors targeting β-secretase (BACE1), which is involved in amyloid plaque formation, have been developed based on the indole structure. Studies have shown that certain derivatives can significantly inhibit BACE1 activity with IC50 values ranging from 0.90 µM to 0.22 µM . This suggests a promising avenue for developing treatments for Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegeneration, such as BACE1.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Tubulin Interaction : Similar compounds destabilize microtubules, which is a critical mechanism for anticancer activity.

Study on Antiviral Activity

A recent study explored the antiviral potential of indole derivatives against SARS-CoV-2. Compounds structurally related to this compound were screened for their ability to inhibit RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Several candidates demonstrated significant inhibition with low cytotoxicity, highlighting the potential of indole-based compounds in antiviral therapy .

Clinical Implications

The therapeutic implications of this compound extend beyond cancer and neurodegeneration. Its anti-inflammatory properties have been noted in various studies, suggesting potential applications in treating inflammatory diseases . The unique combination of the indole and acetamide moieties may enhance its pharmacological profile compared to simpler structures.

Properties

IUPAC Name

2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUZMSMGSOUFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39597-63-2
Record name Indole-N-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039597632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOLE-N-ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB9DLF2WND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of indole (10 g; 0.085 mol) in DMF (50 mL) was added dropwise to an ice cooled suspension of NaH (supplied as 60% dispersion in mineral oil) (4.1 g; 0.10 mol) in DMF (100 mL). The reaction was allowed to warm to room temperature and stirred for 4 hours until all NaH was consumed. A solution of iodoacetamide (18.5 g; 0.1 mol) in DMF (50 mL) was added and the reaction left to stir at room temperature overnight. The DMF was removed in vacuo and the residue dissolved in ethyl acetate (1 L). The organic solution was washed with water until the washings were clear (3×500 mL), brine (500 mL), dried over anhydrous magnesium sulfate and the solvent removed in vacuo. Recrystallisation from ethyl acetate provided intermediate C1 as an off white solid (9.20 g, 62%). m.p. 177–179° C. 1H NMR (500 MHz, DMSO-d6) δ 4.79 (2H, s), 6.44 (1H, dd, J 3.1, 0.7), 7.03 (1H, ddd, J 7.8, 7.8, 0.9), 7.13 (1H, ddd, J 8.2, 8.2, 1.0), 7.24 (1H, br), 7.31 (1H, d, J 3.1), 7.35 (1H, dd, J 8.2, 0.6), 7.50 (1H, br), 7.55 (1H, d, J 7.8).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
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Quantity
100 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
18.5 g
Type
reactant
Reaction Step Four
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Quantity
50 mL
Type
solvent
Reaction Step Four

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